![molecular formula C21H17NO7 B2487770 N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021258-32-1](/img/structure/B2487770.png)

N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

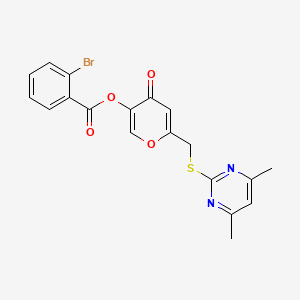

Synthesis Analysis

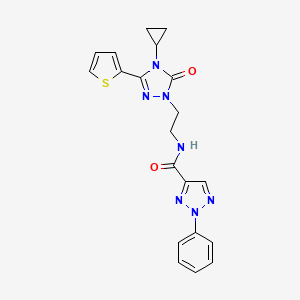

The synthesis of related pyran and pyrazole derivatives involves multiple steps, including condensation reactions, crystallization processes, and the use of specific catalysts or reagents to achieve desired structures. For instance, related compounds are synthesized through processes that can include the formation of hydrogen-bonded dimers facilitated by N–H···O interactions and controlled by π–π interactions and weak C–H···O hydrogen bonding (Kranjc et al., 2012). Another method involves three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones (Shestopalov et al., 2003).

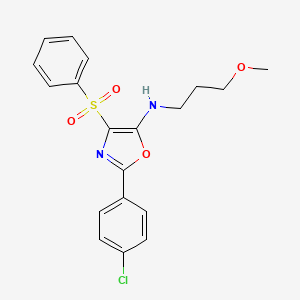

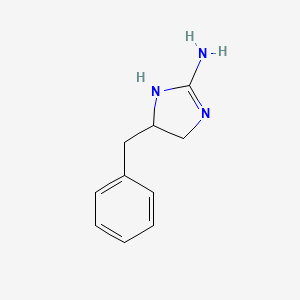

Molecular Structure Analysis

The molecular structure of related compounds reveals complex interactions and conformations. For example, a novel pyrazole derivative showcased twisted conformation between pyrazole and thiophene rings, with the structure being confirmed by single-crystal X-ray diffraction studies. The structure exhibits three-dimensional supramolecular self-assembly, characterized by intermolecular hydrogen bonds and π···π stacking interactions (Kumara et al., 2018).

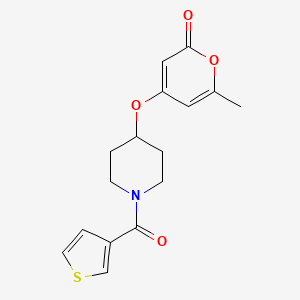

Chemical Reactions and Properties

Chemical reactions involving related compounds often include multi-component domino reactions, facilitating the synthesis of biologically significant heterocycles. For instance, DABCO-catalyzed domino reactions in water have been utilized for the synthesis of novel derivatives, highlighting the efficiency and environmental benefits of such methods (Mohebat et al., 2017).

Physical Properties Analysis

The physical properties, such as crystalline structures and solubility, are crucial for understanding the behavior and potential applications of these compounds. The crystal and molecular structures are often stabilized by intermolecular hydrogen bonds, and properties like thermal stability and decomposition can be studied through techniques like thermogravimetric analysis (Kumara et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity and interaction with other compounds, are defined through various analyses, including spectroscopic methods and computational chemistry techniques. Studies often focus on the electronic structures, charge distribution, and potential for forming specific interactions, which are critical for applications in catalysis, materials science, and beyond (Karanewsky et al., 2016).

Wissenschaftliche Forschungsanwendungen

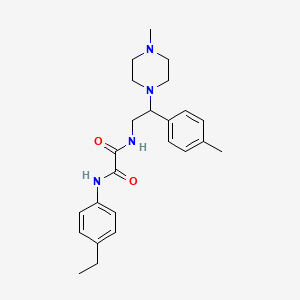

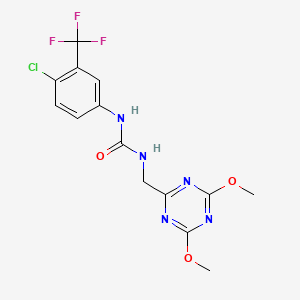

Design and Synthesis for Antibacterial Agents

A study focused on the design, synthesis, and QSAR studies of analogs related to the compound, highlighting their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized to evaluate their antibacterial and cytotoxic activities, indicating their potential in medicinal chemistry for developing new antibacterial agents without cytotoxic effects (Palkar et al., 2017).

Oxidation Processes for Chemical Synthesis

Research on the oxidation of related tetrahydrobenzofurans reveals an unprecedented transformation, leading to novel tetrahydrobenzofuran derivatives. This study showcases the compound's relevance in synthetic chemistry, particularly in the generation of new chemical structures through oxidation processes (Levai et al., 2002).

Antimicrobial Activity and SAR

A series of derivatives were synthesized to assess their antimicrobial activities and structure-activity relationships. Among these, certain compounds demonstrated potent antimicrobial activities, suggesting the compound's scaffold is a valuable starting point for developing new antimicrobial agents (Raju et al., 2010).

Herbicidal Activity

In agricultural research, derivatives of the compound were synthesized and evaluated for their herbicidal activity. The study found that certain substituents significantly enhance the herbicidal activity, indicating potential applications in developing new herbicides (Ohno et al., 2004).

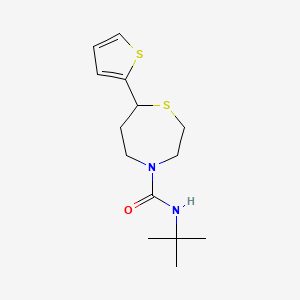

Antiallergic Agents

Synthesis and evaluation of antiallergic agents based on the compound's framework revealed derivatives with potent antiallergic activity, comparable to existing treatments. This research highlights the compound's potential in developing new therapeutic agents for allergic conditions (Nohara et al., 1985).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO7/c1-25-15-4-2-3-13(7-15)10-26-20-11-27-19(9-16(20)23)21(24)22-14-5-6-17-18(8-14)29-12-28-17/h2-9,11H,10,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTHXBFNPUBKML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)

![N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)